![molecular formula C31H50N2O7 B12625664 D-Alanyl-O-{16-[(4-ethylbenzoyl)oxy]hexadecanoyl}-L-serine CAS No. 921934-25-0](/img/structure/B12625664.png)
D-Alanyl-O-{16-[(4-ethylbenzoyl)oxy]hexadecanoyl}-L-serine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Alanyl-O-{16-[(4-ethylbenzoyl)oxy]hexadecanoyl}-L-serine is a complex chemical compound that combines elements of both D-alanine and L-serine with a long-chain fatty acid ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of D-Alanyl-O-{16-[(4-ethylbenzoyl)oxy]hexadecanoyl}-L-serine involves multiple steps, starting with the preparation of the individual components. The synthesis typically begins with the esterification of 4-ethylbenzoic acid with hexadecanol to form the ester. This ester is then coupled with D-alanine and L-serine through peptide bond formation. The reaction conditions often involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the peptide bond.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently couple amino acids and other components under controlled conditions, ensuring high yield and purity. The process would also include purification steps such as HPLC (High-Performance Liquid Chromatography) to isolate the desired product.
化学反应分析
Types of Reactions
D-Alanyl-O-{16-[(4-ethylbenzoyl)oxy]hexadecanoyl}-L-serine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the ester or peptide bonds.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
科学研究应用
D-Alanyl-O-{16-[(4-ethylbenzoyl)oxy]hexadecanoyl}-L-serine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide bond formation and esterification reactions.
Biology: Investigated for its potential role in cell signaling and membrane interactions.
Medicine: Explored for its potential therapeutic effects, particularly in neuroprotection and anti-inflammatory applications.
Industry: Utilized in the development of novel materials and surfactants.
作用机制
The mechanism of action of D-Alanyl-O-{16-[(4-ethylbenzoyl)oxy]hexadecanoyl}-L-serine involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors involved in cell signaling. For example, it may interact with glycine receptors and upregulate PPAR-γ, leading to neuroprotective and anti-inflammatory effects .
相似化合物的比较
Similar Compounds
D-Serine: A naturally occurring amino acid that acts as an NMDAR modulator.
L-Serine: Another naturally occurring amino acid with roles in protein synthesis and cell proliferation.
D-Alanyl-D-alanine: A dipeptide involved in bacterial cell wall synthesis.
Uniqueness
D-Alanyl-O-{16-[(4-ethylbenzoyl)oxy]hexadecanoyl}-L-serine is unique due to its combination of a long-chain fatty acid ester with a peptide structure. This unique structure allows it to interact with both lipid membranes and peptide receptors, making it a versatile compound for various applications.
属性
CAS 编号 |
921934-25-0 |
|---|---|
分子式 |
C31H50N2O7 |
分子量 |
562.7 g/mol |
IUPAC 名称 |
(2S)-2-[[(2R)-2-aminopropanoyl]amino]-3-[16-(4-ethylbenzoyl)oxyhexadecanoyloxy]propanoic acid |
InChI |
InChI=1S/C31H50N2O7/c1-3-25-18-20-26(21-19-25)31(38)39-22-16-14-12-10-8-6-4-5-7-9-11-13-15-17-28(34)40-23-27(30(36)37)33-29(35)24(2)32/h18-21,24,27H,3-17,22-23,32H2,1-2H3,(H,33,35)(H,36,37)/t24-,27+/m1/s1 |
InChI 键 |
KXIIZICFKMKVRX-SQHAQQRYSA-N |
手性 SMILES |
CCC1=CC=C(C=C1)C(=O)OCCCCCCCCCCCCCCCC(=O)OC[C@@H](C(=O)O)NC(=O)[C@@H](C)N |
规范 SMILES |
CCC1=CC=C(C=C1)C(=O)OCCCCCCCCCCCCCCCC(=O)OCC(C(=O)O)NC(=O)C(C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


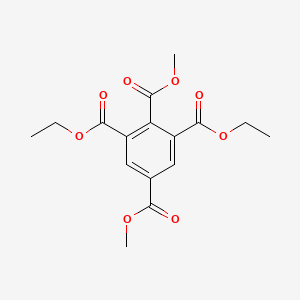
![(2R)-[(1-{[1-(tert-butoxycarbonyl)-4-phenylpiperidin-4-yl]carbonyl}-L-prolyl)amino](phenyl)ethanoic acid](/img/structure/B12625587.png)
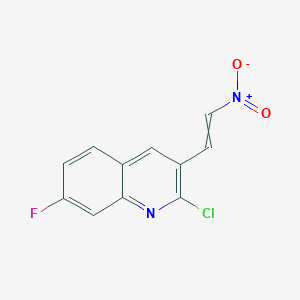
![Benzoic acid, 4-(5-chloro-3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester](/img/structure/B12625621.png)
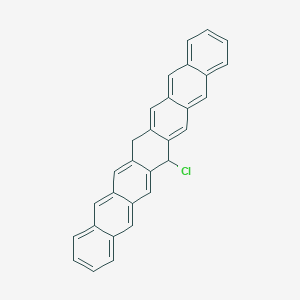
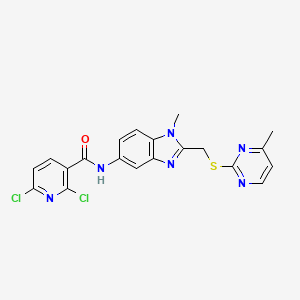
![2-amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaen-6-yl]acetamide;hydrochloride](/img/structure/B12625639.png)
![N'-[3-hydroxy-4-oxo-2-(6-oxo-1H-pyridin-3-yl)chromen-6-yl]ethanimidamide](/img/structure/B12625652.png)
![2-(Propan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole](/img/structure/B12625660.png)
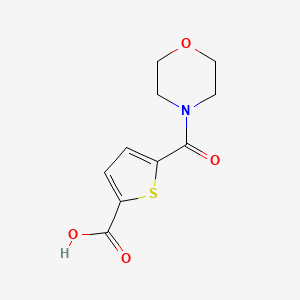
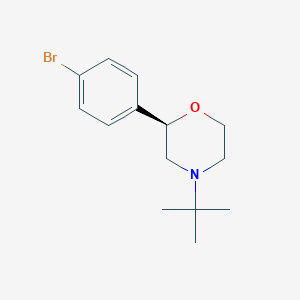
![(11S,12R,16S)-N-(2-chloro-5-nitrophenyl)-14-(4-chlorophenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B12625680.png)
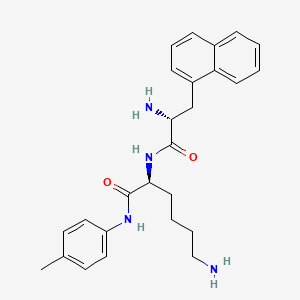
![2-(2,3,4,4a,6,6a,7,8,10a,10b-decahydro-1H-benzo[c]chromen-6-yl)-2-methylpropan-1-ol](/img/structure/B12625698.png)
